molecular formula C13H20N2O2 B1468938 4-Amino-3-isobutoxy-N,N-dimethylbenzamide CAS No. 1406158-74-4

4-Amino-3-isobutoxy-N,N-dimethylbenzamide

Cat. No.: B1468938
CAS No.: 1406158-74-4
M. Wt: 236.31 g/mol
InChI Key: BKRRPILGSCAUFP-UHFFFAOYSA-N
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Description

4-Amino-3-isobutoxy-N,N-dimethylbenzamide is a versatile chemical compound with diverse applications in scientific research. It is known for its potential in various fields, from pharmaceuticals to catalysis, paving the way for groundbreaking discoveries.

Chemical Reactions Analysis

4-Amino-3-isobutoxy-N,N-dimethylbenzamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield corresponding oxidized products, while substitution reactions may result in the replacement of specific functional groups.

Scientific Research Applications

4-Amino-3-isobutoxy-N,N-dimethylbenzamide has a wide range of scientific research applications. It is used as an important raw material and intermediate in pharmaceuticals, agro-based products, and dye stuff fields . Its versatility makes it valuable in various research areas, including chemistry, biology, medicine, and industry. The compound’s unique properties enable researchers to explore new possibilities and develop innovative solutions in these fields.

Comparison with Similar Compounds

4-Amino-3-isobutoxy-N,N-dimethylbenzamide can be compared with other similar compounds to highlight its uniqueness. Similar compounds include 4-Amino-N,N-dimethylbenzamide and other benzamide derivatives. The unique structural features of this compound, such as the presence of the isobutoxy group, contribute to its distinct properties and applications in scientific research.

Properties

IUPAC Name

4-amino-N,N-dimethyl-3-(2-methylpropoxy)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2/c1-9(2)8-17-12-7-10(5-6-11(12)14)13(16)15(3)4/h5-7,9H,8,14H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKRRPILGSCAUFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=C(C=CC(=C1)C(=O)N(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.